(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Description
(1R)-1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (molecular formula: C₁₀H₁₂ClN₃O; MW: 225.68) is a chiral small molecule featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and an (R)-configured ethanamine moiety at position 5 . The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in drug discovery, particularly in targeting enzymes and receptors. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
RUEDSXXOWWHHAM-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Phenylhydrazine derivatives
- Corresponding carboxylic acids or esters (e.g., phenylacetic acid derivatives)
Procedure
Notes
- Cyclization is typically performed under reflux with dehydrating agents like POCl₃.
- The phenyl group is introduced either before cyclization or via subsequent substitution.
- The final amine is converted into its hydrochloride salt by treatment with hydrochloric acid.
Synthetic Route 2: Hydrazine-Mediated Cyclization and Subsequent Functionalization
Starting Materials
- Hydrazine hydrate
- Aromatic acids or esters
Procedure
Notes
- Cyclization often employs dehydrating conditions.
- Cross-coupling reactions (e.g., Suzuki) are used for phenyl introduction.
- The amine is obtained via reduction or direct nucleophilic substitution.
Specific Synthesis of (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride
Key Steps Based on Literature
- Step 1: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid derivatives via cyclization of phenylhydrazides with carboxylic acids under dehydrating conditions.
- Step 2: Reduction of the carboxylic acid to the corresponding amine using catalytic hydrogenation or LiAlH₄.
- Step 3: Introduction of the ethan-1-amine side chain through nucleophilic substitution or reductive amination.
- Step 4: Salt formation with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme
Phenylhydrazine derivative + Carboxylic acid → Cyclization → Oxadiazole core
→ Reduction → Ethan-amine side chain
→ Treatment with HCl → Hydrochloride salt
Purification and Characterization
- Purification via recrystallization from suitable solvents (e.g., ethanol, dichloromethane).
- Characterization by NMR, HRMS, and HPLC to confirm structure and purity.
Summary of Research Outcomes and Data Tables
| Method | Key Reagents | Yield (%) | Conditions | Notes |
|---|---|---|---|---|
| Hydrazide cyclization | Phenylhydrazine + acid derivatives | 65-80 | Reflux, dehydrating agents | Effective for core formation |
| Hydrazine-mediated cyclization | Hydrazine hydrate + phenylacetic derivatives | 60-75 | Reflux, acetic anhydride | Suitable for phenyl substitution |
| Cross-coupling | Phenylboronic acid + halogenated oxadiazole | 70-85 | Pd-catalyzed, mild conditions | For phenyl introduction |
| Reduction | LiAlH₄ or catalytic hydrogenation | 80-90 | Room temperature to reflux | For amine formation |
| Salt formation | HCl in ethanol | Quantitative | Room temperature | Final step for hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS: 1221725-41-2)
- Structure : The phenyl group is substituted with a fluorine atom at the para position.
- Molecular weight: 228.67 (C₁₀H₁₁ClFN₃O) .
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
- Structure : Contains a 3-fluoro-4-methylphenyl group.
- Impact : The methyl group adds steric bulk, while fluorine maintains electronic effects. This combination may improve lipophilicity (logP) and target selectivity .
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride (CAS: 1354950-77-8)
- Structure : Replaces phenyl with a cyclopentyl group.
- Molecular weight: 217.69 (C₉H₁₆ClN₃O) .
Modifications to the Amine Side Chain
[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride (CAS: 1216872-37-5)
- Structure : A methylene group links the amine to the oxadiazole.
- Impact : Shortens the side chain, reducing conformational flexibility and possibly limiting interactions with deeper binding pockets .
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Structure : Adds a 2-phenyl group to the ethanamine chain.
Functional Group Replacements
Butalamine Hydrochloride
- Structure : Features an N,N-dibutyl-1,2-ethanediamine chain attached to the oxadiazole.
- Impact: The extended alkyl chain enhances lipophilicity, making it a peripheral vasodilator. MW: Not specified, but significantly larger than the target compound .
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride
Table of Key Structural and Physical Properties
Research Implications
- Electronic Effects : Fluorinated analogs (e.g., ) may exhibit improved metabolic stability and target engagement due to fluorine’s electronegativity.
- Steric Considerations : Bulky substituents (e.g., cyclopentyl ) can modulate binding pocket interactions but may reduce solubility.
- Chirality : The (R)-configuration in the target compound is critical for enantioselective activity, as seen in related chiral amines .
Biological Activity
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, known for its unique oxadiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenyl group and an oxadiazole moiety, which contribute to its pharmacological properties.
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.21 g/mol
- CAS Number : 2901043-27-2
- Purity : 95% .
The biological activity of (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The oxadiazole ring is known to enhance the compound's ability to interact with biological macromolecules, potentially leading to inhibition or modulation of specific pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine have shown inhibitory effects against various bacterial strains. A notable study demonstrated that compounds with oxadiazole cores could inhibit DNA gyrase and topoisomerase IV in Escherichia coli, leading to potent antibacterial activity .
Anticancer Potential
The anticancer properties of this compound are also under investigation. Preliminary research suggests that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival. The oxadiazole moiety is thought to play a crucial role in enhancing the compound's efficacy against tumor cells.
Case Studies
Several case studies have explored the biological activity of similar oxadiazole compounds:
-
Study on Antibacterial Activity :
- A compound structurally related to (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine was tested against Staphylococcus aureus and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting promising antibacterial properties.
-
Anticancer Activity Assessment :
- In vitro studies on cancer cell lines showed that the compound inhibited cell growth by inducing G0/G1 phase arrest and promoting apoptosis. The IC50 values ranged from 10 to 20 µM across different cancer cell lines.
Data Table: Summary of Biological Activities
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-reaction purification via column chromatography .
- Catalysts : Triethylamine or DMAP accelerates oxadiazole ring formation but may introduce impurities if not thoroughly removed .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
Discrepancies between NMR and MS data often arise from:
- Tautomerism : The oxadiazole ring’s tautomeric forms (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) can shift NMR peaks. Use dynamic NMR at variable temperatures (e.g., 25–60°C) to identify dominant tautomers .
- Ionization Artifacts : MS adducts (e.g., Na⁺/K⁺) may misrepresent molecular weight. Employ high-resolution ESI-MS with deuterated solvents to suppress adduct formation .
- Sample Purity : Trace solvents (e.g., DMSO) can obscure NMR signals. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is recommended .
Case Study : A 2025 study observed a 0.3 ppm discrepancy in the amine proton signal; this was resolved by confirming the absence of water via Karl Fischer titration .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign the chiral center (1R-configuration) via NOESY correlations between the ethylamine proton and oxadiazole phenyl group .
- IR Spectroscopy : Confirm the NH₂⁺·Cl⁻ stretch (2500–2700 cm⁻¹) and oxadiazole C=N (1640 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 234.08 (calc. 234.09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
